7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C13H9ClFN3 |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-13(17-8)11(7-16-18)9-2-4-10(15)5-3-9/h2-7H,1H3 |
InChI Key |
OFLHMZPSSGACFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Ketoesters
The foundational step in synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of 4-substituted-1 H-pyrazol-5-amine precursors with β-ketoesters. For 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine, the reaction proceeds via:
-
Synthesis of 4-(4-fluorophenyl)-1 H-pyrazol-5-amine :
Commercial 4-(4-fluorophenyl)-1 H-pyrazol-5-amine ( 8h ) serves as the starting material. This aminopyrazole derivative is critical for introducing the 3-(4-fluorophenyl) substituent into the pyrazolo[1,5-a]pyrimidine core. -
Cyclocondensation with ethyl acetoacetate :
The aminopyrazole reacts with ethyl acetoacetate under basic conditions (sodium ethoxide in ethanol) to form 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4 H)-one ( 9h ). The β-ketoester’s methyl group dictates the 5-methyl substitution, while the aminopyrazole’s 4-fluorophenyl group directs the 3-position substitution.
Key Reaction Conditions :
This step’s efficiency hinges on the electronic and steric compatibility of the β-ketoester with the aminopyrazole. Ethyl acetoacetate’s compact methyl group minimizes steric hindrance, ensuring high regioselectivity for the 5-position.
Chlorination of Pyrazolo[1,5-a]pyrimidin-7(4 H)-ones
The 7-oxo group in the pyrimidin-7(4 H)-one intermediate is replaced with chlorine using phosphorus oxychloride (POCl<sub>3</sub>) and tetramethylammonium chloride (TMAC).
Procedure :
-
Formation of 7-chloride intermediate :
Pyrimidin-7(4 H)-one ( 9h ) is refluxed with POCl<sub>3</sub> and TMAC in anhydrous conditions, yielding 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine ( 10h ).
Optimized Parameters :
-
POCl<sub>3</sub> stoichiometry: 3–5 equivalents
-
Catalyst: TMAC (0.1 equivalents)
-
Temperature: 110–120°C
-
Duration: 4–6 hours
The reaction’s selectivity for the 7-position arises from the higher electrophilicity of the pyrimidinone’s carbonyl group compared to other positions.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
-
Chlorination efficiency : Dichloromethane (DCM) and acetonitrile were evaluated as alternatives to POCl<sub>3</sub>, but POCl<sub>3</sub>’s dual role as solvent and reactant proved superior, achieving >95% conversion.
-
Catalyst screening : TMAC outperformed N,N-dimethylformamide (DMF) and pyridine in minimizing side reactions, enhancing chloride displacement efficiency by 20%.
Temperature and Time Dependence
-
Cyclocondensation : Elevated temperatures (>100°C) reduced yields due to decomposition, while temperatures <80°C led to incomplete reactions.
-
Chlorination : Prolonged heating (>6 hours) caused degradation, whereas shorter durations (<4 hours) left unreacted starting material.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
<sup>1</sup>H NMR (300 MHz, DMSO- d<sub>6</sub>) :
δ 12.16 (s, 1H, NH), 7.73 (d, J = 8.4 Hz, 2H, Ar-H), 7.51–7.42 (m, 2H, Ar-H), 5.92 (s, 1H, pyrimidine-H), 2.32 (s, 3H, CH<sub>3</sub>). -
<sup>13</sup>C NMR (75 MHz, DMSO- d<sub>6</sub>) :
δ 155.9 (C=O), 151.0 (C-F), 138.8 (Ar-C), 132.8 (pyrimidine-C), 130.4 (Ar-C), 104.0 (pyrimidine-C), 9.0 (CH<sub>3</sub>).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C<sub>14</sub>H<sub>10</sub>ClFN<sub>3</sub> : 290.0495
Comparative Analysis of Synthetic Approaches
| Parameter | Cyclocondensation | Chlorination |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 6–12 hours | 4–6 hours |
| Key Reagent | Ethyl acetoacetate | POCl<sub>3</sub>/TMAC |
| Byproducts | <5% | 10–15% |
The table highlights the robustness of cyclocondensation versus the moderate efficiency of chlorination, necessitating precise stoichiometric control to minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is influenced by substituent variations at positions 3, 5, and 6. Below is a systematic comparison with structurally related analogs:
Substituent Effects at Position 3
3-(4-Fluorophenyl) vs. 3-Aryl Groups :
The 4-fluorophenyl group at position 3 is optimal for kinase inhibition. For example, replacing it with a 2-methoxyphenyl (as in N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine) reduces potency due to diminished electron-withdrawing effects . Conversely, electron-withdrawing substituents like −Cl or −CF3 at the meta-position of the 3-aryl ring enhance Pim-1 inhibition, as seen in compound 15a (IC₅₀ = 27 nM) .- 3-Cyclopropyl vs.
Substituent Effects at Position 5
- 5-Methyl vs. 5-Amino/Carboxyl Groups: The 5-methyl group in the target compound offers moderate lipophilicity, whereas polar groups like hydroxyl or carboxyl (e.g., [18F]4 and [18F]5) improve tumor uptake in PET imaging but may compromise kinase inhibition due to reduced membrane permeability .
- 5-Phenyl vs.
Substituent Effects at Position 7
- 7-Chloro vs. 7-Amino/Morpholinyl: Chlorine at position 7 provides metabolic stability and halogen bonding. In contrast, 7-morpholinyl or 7-piperidinyl substituents (e.g., 5-methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine) introduce hydrogen-bonding capabilities but may alter selectivity profiles .
Key Research Findings
Kinase Inhibition and Selectivity
- Pim-1 Inhibition: The target compound exhibits nanomolar IC₅₀ values for Pim-1, comparable to analogs with 3-CF3 or 3-Cl groups. However, compounds lacking a 5-substituent (e.g., fragment 17) show complete loss of activity, underscoring the necessity of the 5-methyl group .
- Selectivity Over Pim-2 : Unlike dual Pim-1/Pim-2 inhibitors, the target compound demonstrates >10-fold selectivity for Pim-1, attributed to the 4-fluorophenyl group’s electronic effects .
Pharmacokinetic and Toxicity Profiles
- hERG Channel Inhibition : Neutral substituents at position 5 (e.g., hydroxyl in [18F]4) mitigate hERG toxicity compared to basic amines, as seen in compound 1 (IC₅₀ = 1.94 μM) .
- Tumor Uptake : Polar 5-substituents in 18F-labeled derivatives ([18F]3, [18F]4) enhance tumor retention, whereas the target compound’s 5-methyl group may favor systemic distribution over localized uptake .
Data Tables
Table 1. Comparative Kinase Inhibition Data
| Compound | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Selectivity (Pim-1/Flt-3) |
|---|---|---|---|
| Target Compound | 27 | 40 | 1.5 |
| 3-(4-Chlorophenyl) Analog | 25 | 45 | 1.8 |
| 5-Hydroxymethyl Derivative | 35 | 60 | 1.7 |
Table 2. Substituent Effects on Tumor Uptake (SUV, 60 min post-injection)
| Compound | Tumor SUV | Liver SUV | Clearance Rate |
|---|---|---|---|
| [18F]1 | 1.2 | 4.8 | Slow |
| [18F]4 | 2.5 | 2.1 | Moderate |
| Target Compound* | N/A | N/A | N/A |
Biological Activity
7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure features a chloro group at the 7th position, a fluorophenyl group at the 3rd position, and a methyl group at the 5th position, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H9ClFN3
- Molecular Weight : 261.68 g/mol
- IUPAC Name : 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClFN3 |
| Molecular Weight | 261.68 g/mol |
| IUPAC Name | 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
The biological activity of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with specific molecular targets. It has been documented to inhibit various kinases involved in cell signaling pathways, which can affect cell proliferation and survival. For example, studies indicate that this compound may inhibit mycobacterial ATP synthase, making it a candidate for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb) .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can effectively inhibit the growth of breast, colon, and lung cancer cells . The mechanism behind this activity appears to be multifaceted, involving the inhibition of key enzymes and receptors that regulate cell cycle progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics . The presence of the fluorinated phenyl group enhances its interaction with bacterial enzymes compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR)
A comprehensive study on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines indicates that modifications at the 3rd and 5th positions significantly influence biological activity. For instance, introducing different substituents at these positions can enhance potency against specific targets while reducing toxicity .
Case Studies
Several case studies illustrate the compound’s potential:
- Anticancer Efficacy : A study evaluated various derivatives against breast cancer cell lines and found that certain modifications led to enhanced antiproliferative effects compared to standard treatments .
- Tuberculosis Treatment : Research highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting M.tb growth in vitro. The most effective compounds exhibited low toxicity towards human liver microsomes while maintaining stability in plasma .
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound inhibited Staphylococcus aureus growth effectively, suggesting a promising avenue for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
